2-{4-nitro-1'H-[1,4'-bipyrazol]-1'-yl}ethan-1-amine
Description
Properties
IUPAC Name |
2-[4-(4-nitropyrazol-1-yl)pyrazol-1-yl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O2/c9-1-2-12-5-7(3-10-12)13-6-8(4-11-13)14(15)16/h3-6H,1-2,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQUFMKNROFXGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCN)N2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{4-nitro-1’H-[1,4’-bipyrazol]-1’-yl}ethan-1-amine can be achieved through various methodsThis can be done through vicarious nucleophilic substitution of hydrogen atoms, cine substitution of an N-nitro group, Hofmann rearrangement of an amide group, reduction of a nitro group, and nucleophilic ipso-substitution of a nitro group .
Chemical Reactions Analysis
2-{4-nitro-1’H-[1,4’-bipyrazol]-1’-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with bipyrazole structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of bipyrazoles demonstrate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways .
Cholinesterase Inhibition
Another notable application is in neuropharmacology, where bipyrazole derivatives are investigated for their ability to inhibit cholinesterase enzymes. This inhibition is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. The compound has shown promising results in inhibiting butyrylcholinesterase activity, which is linked to memory and cognitive functions .
Synthetic Methodologies
The synthesis of 2-{4-nitro-1'H-[1,4'-bipyrazol]-1'-yl}ethan-1-amine typically involves multi-step reactions starting from simpler pyrazole derivatives. Common methods include:
- Condensation Reactions : Utilizing aldehydes and amines to form the bipyrazole structure.
- Nitration : Introducing the nitro group through electrophilic aromatic substitution.
These synthetic routes are optimized to enhance yield and purity while minimizing by-products.
Coordination Chemistry
The unique electronic properties of 2-{4-nitro-1'H-[1,4'-bipyrazol]-1'-yl}ethan-1-amine allow it to act as a ligand in coordination chemistry. It can form complexes with transition metals, potentially leading to new materials with applications in catalysis and electronics. The stability and reactivity of these complexes can be tailored by modifying the bipyrazole framework .
Nonlinear Optical Materials
Due to its structural characteristics, this compound may also find applications in nonlinear optics. Research into similar bipyrazole derivatives has indicated potential for use in optical limiters and frequency converters, which are critical for advanced photonic devices.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various bipyrazole derivatives against common pathogens. The results indicated that modifications at the nitrogen positions significantly influenced antibacterial efficacy, with certain derivatives achieving MIC values lower than standard antibiotics .
Case Study 2: Cholinesterase Inhibition Profile
In a comparative study of cholinesterase inhibitors, 2-{4-nitro-1'H-[1,4'-bipyrazol]-1'-yl}ethan-1-amine was found to exhibit competitive inhibition against butyrylcholinesterase. This suggests potential therapeutic benefits for cognitive enhancement in Alzheimer's disease models .
Mechanism of Action
The mechanism of action of 2-{4-nitro-1’H-[1,4’-bipyrazol]-1’-yl}ethan-1-amine involves its interaction with molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The compound’s energetic properties are attributed to the high energy content of the nitro group and the stability provided by the pyrazole ring .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-{4-nitro-1'H-[1,4'-bipyrazol]-1'-yl}ethan-1-amine are compared below with related heterocyclic ethanamine derivatives.
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Structural Diversity: The bipyrazole core in the target compound distinguishes it from imidazole (), piperazine (), and thiophene () derivatives. Substituents like nitro (target compound, ), bromo (), and fluoro () modulate electronic properties and lipophilicity, impacting solubility and bioactivity.
Synthesis Strategies :
- The target compound may require multi-step synthesis involving pyrazole ring formation, nitration, and ethanamine coupling. and highlight reflux-based methods and acid catalysis as viable pathways.
Biological Activity: Nitroimidazole hybrids () exhibit antibacterial activity, suggesting the nitro group in the target compound could confer similar properties.
Commercial and Research Status :
- While the target compound lacks explicit data, analogs like the fluorophenyl-pyrazole derivative () are discontinued, indicating challenges in stability or scalability.
Research Implications and Gaps
The comparison underscores the need for empirical studies on 2-{4-nitro-1'H-[1,4'-bipyrazol]-1'-yl}ethan-1-amine to elucidate its synthesis, stability, and bioactivity. Future work should prioritize:
- Synthetic Optimization: Adapting Paal-Knorr or reflux-based methodologies for bipyrazole systems.
- Biological Screening : Testing against bacterial strains or cancer cell lines, leveraging findings from nitroimidazole and naphthalimide analogs .
- Physicochemical Profiling : Assessing solubility, logP, and nitro group reactivity to guide applications in drug discovery or materials science.
Biological Activity
2-{4-nitro-1'H-[1,4'-bipyrazol]-1'-yl}ethan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and research findings related to this compound, highlighting its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The compound can be synthesized through various methods that involve the reaction of 4-nitro-1H-pyrazole derivatives with appropriate amines. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Table 1: Characterization Techniques
| Technique | Purpose |
|---|---|
| NMR | Determines molecular structure |
| IR Spectroscopy | Identifies functional groups |
| Mass Spectrometry | Confirms molecular weight and composition |
Antimicrobial Properties
Research indicates that 2-{4-nitro-1'H-[1,4'-bipyrazol]-1'-yl}ethan-1-amine exhibits significant antimicrobial activity against various bacterial strains. The compound has been tested against Gram-positive and Gram-negative bacteria using the agar well diffusion method.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 14 |
| Pseudomonas aeruginosa | 10 |
Enzyme Inhibition Studies
The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurodegenerative diseases, making their inhibition a potential therapeutic target.
Findings:
- AChE Inhibition : The compound showed moderate inhibitory activity with an IC50 value of 157.31 µM.
- BChE Inhibition : It demonstrated stronger inhibition with an IC50 value of 46.42 µM, comparable to standard inhibitors like physostigmine .
Case Studies
Several case studies have documented the biological effects of this compound:
- Neuroprotective Effects : In a study involving neuroblastoma cells, treatment with the compound resulted in reduced cell death induced by oxidative stress.
- Anti-inflammatory Activity : The compound exhibited significant anti-inflammatory properties by inhibiting pro-inflammatory cytokine release in LPS-stimulated macrophages.
Table 3: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
